molecular formula C15H17N5OS2 B2788376 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1421463-69-5

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2788376
CAS RN: 1421463-69-5
M. Wt: 347.46
InChI Key: NSNKIDXZJOFQFB-UHFFFAOYSA-N
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Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea, also known as DPTU, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various fields of research.

Mechanism of Action

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is believed to exert its effects through the inhibition of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance. By inhibiting this enzyme, this compound disrupts the redox balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has also been found to have antioxidant effects. Studies have shown that this compound can protect cells from oxidative damage, which is believed to play a role in the development of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea in lab experiments is its relatively low toxicity compared to other compounds that have been studied for similar applications. However, one limitation is the lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for use in vivo.

Future Directions

There are several potential future directions for research on 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for use in vivo, as well as to investigate its potential use in other areas of research, such as neuroprotection and anti-aging.

Synthesis Methods

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea involves the reaction of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethan-1-amine with thiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea has been found to have potential applications in various fields of scientific research. One such application is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS2/c1-10-8-11(2)20(19-10)15-17-12(9-23-15)5-6-16-14(21)18-13-4-3-7-22-13/h3-4,7-9H,5-6H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNKIDXZJOFQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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